molecular formula C22H18FN3O2 B7453595 N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide

N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide

Cat. No.: B7453595
M. Wt: 375.4 g/mol
InChI Key: JJPLVAIATYAETL-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide, also known as FMPB, is a novel compound with potential applications in scientific research. It is a small molecule that has been synthesized and studied for its mechanism of action, physiological effects, and potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide involves binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding leads to the modulation of various signaling pathways, including the regulation of calcium homeostasis, the activation of protein kinase C, and the inhibition of voltage-gated ion channels. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of microglial activation, and the reduction of oxidative stress. It has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide in laboratory experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of this target. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate data interpretation.

Future Directions

There are several future directions for the study of N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide, including further investigation of its neuroprotective effects in animal models of neurodegenerative diseases, exploration of its potential as a therapeutic agent, and identification of its off-target effects and potential side effects. Additionally, this compound could be used as a tool to study the role of the sigma-1 receptor in various physiological processes, such as ion channel regulation and neurotransmitter release.

Synthesis Methods

The synthesis of N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide involves several steps, including the reaction of 2-fluorobenzylamine with 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde in the presence of a catalyst. The resulting intermediate is then treated with benzoyl chloride to obtain the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as cell survival, neurotransmitter release, and ion channel regulation. This compound has been used to study the role of the sigma-1 receptor in neuroprotection, neurodegeneration, and neuroinflammation.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-19-9-3-1-7-16(19)13-24-22(27)18-8-2-4-10-20(18)28-15-17-14-26-12-6-5-11-21(26)25-17/h1-12,14H,13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPLVAIATYAETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2OCC3=CN4C=CC=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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